![molecular formula C10H10F2N4O2 B262129 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-isoxazolyl)acetamide](/img/structure/B262129.png)
2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-isoxazolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-isoxazolyl)acetamide, also known as DPA-714, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic uses in various diseases. DPA-714 is a selective ligand for the translocator protein 18 kDa (TSPO), which is expressed in high levels in activated microglia and is involved in neuroinflammation.
Wirkmechanismus
2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-isoxazolyl)acetamide binds to TSPO, which is located in the outer mitochondrial membrane of activated microglia and is involved in the regulation of mitochondrial function, steroid synthesis, and immune response. Binding of this compound to TSPO results in the inhibition of proinflammatory cytokine production and microglial activation, as well as the promotion of mitochondrial function and neuroprotection.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical models. These include the reduction of proinflammatory cytokine production, the inhibition of microglial activation, the promotion of mitochondrial function, the protection against neuronal damage, the improvement of cognitive function, the inhibition of tumor growth and metastasis, and the reduction of inflammation and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-isoxazolyl)acetamide has several advantages for lab experiments, including its high purity and yield, its selective binding to TSPO, its ability to cross the blood-brain barrier, and its lack of toxicity and side effects in preclinical models. However, this compound also has some limitations, including its limited solubility in aqueous solutions, its potential non-specific binding to other proteins, and its lack of clinical data in humans.
Zukünftige Richtungen
There are several future directions for the research of 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-isoxazolyl)acetamide. These include the development of more efficient synthesis methods, the optimization of dosing and administration routes, the investigation of its potential therapeutic uses in other diseases, the exploration of its combination with other drugs or therapies, the identification of its downstream targets and signaling pathways, and the translation of its preclinical findings to clinical trials in humans.
Synthesemethoden
2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-isoxazolyl)acetamide can be synthesized using a one-pot reaction of 3-(difluoromethyl)-5-methyl-1H-pyrazole-1-carboxylic acid, 3-isoxazolylamine, and N,N-dimethylacetamide in the presence of N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine. The reaction yields this compound with a purity of over 99% and a yield of 70%.
Wissenschaftliche Forschungsanwendungen
2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-isoxazolyl)acetamide has been extensively studied in preclinical models of various diseases, including neuroinflammation, neurodegeneration, cancer, and cardiovascular diseases. In neuroinflammation, this compound has been shown to reduce microglial activation and proinflammatory cytokine production in animal models of multiple sclerosis, Alzheimer's disease, and Parkinson's disease. In neurodegeneration, this compound has been shown to protect against neuronal damage and improve cognitive function in animal models of traumatic brain injury and stroke. In cancer, this compound has been shown to inhibit tumor growth and metastasis in animal models of breast cancer and lung cancer. In cardiovascular diseases, this compound has been shown to reduce inflammation and oxidative stress in animal models of atherosclerosis and myocardial infarction.
Eigenschaften
Molekularformel |
C10H10F2N4O2 |
|---|---|
Molekulargewicht |
256.21 g/mol |
IUPAC-Name |
2-[3-(difluoromethyl)-5-methylpyrazol-1-yl]-N-(1,2-oxazol-3-yl)acetamide |
InChI |
InChI=1S/C10H10F2N4O2/c1-6-4-7(10(11)12)14-16(6)5-9(17)13-8-2-3-18-15-8/h2-4,10H,5H2,1H3,(H,13,15,17) |
InChI-Schlüssel |
SJMDMCYJBWQYQB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1CC(=O)NC2=NOC=C2)C(F)F |
Kanonische SMILES |
CC1=CC(=NN1CC(=O)NC2=NOC=C2)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-(4-aminobutylamino)-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B262048.png)
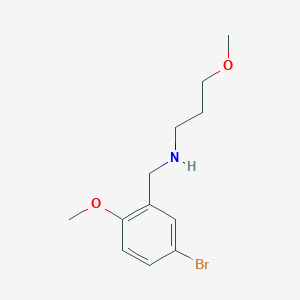

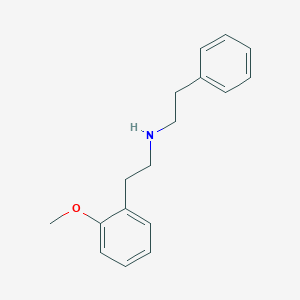
![5-{[4-(Dimethylamino)benzyl]amino}-1-pentanol](/img/structure/B262052.png)

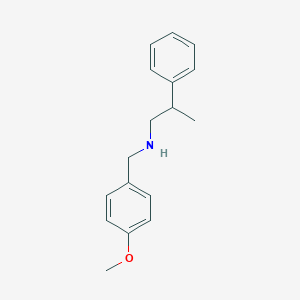
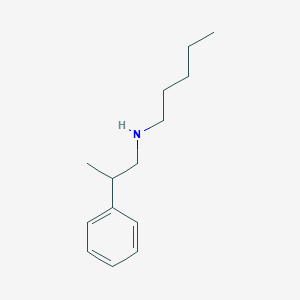
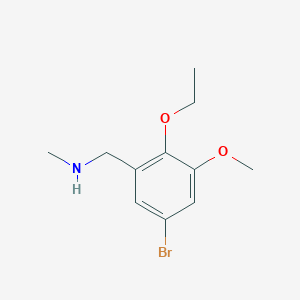

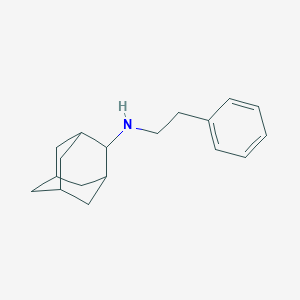
![2-[2-({[5-(4-Fluorophenyl)-2-furyl]methyl}amino)ethoxy]ethanol](/img/structure/B262071.png)
![N-(3,4-dichlorobenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B262072.png)
